S-Methyl Phosphocysteine
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Overview
Description
S-Methyl Phosphocysteine is an organic compound belonging to the class of L-cysteine-S-conjugates. It is characterized by the presence of a phosphonomethyl group attached to the sulfur atom of cysteine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl Phosphocysteine typically involves the conjugation of a phosphonomethyl group to the sulfur atom of cysteine. One common method includes the β-elimination of alkyl thiolate from cysteine positions followed by the conjugate addition of thiophosphoric acid to the generated dehydroalanine residues .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters such as temperature, pH, and reagent concentrations is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: S-Methyl Phosphocysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the phosphonomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can participate in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Methyl Phosphocysteine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is involved in signaling processes and protein modifications, particularly in the study of protein tyrosine phosphatases.
Medicine: Research explores its potential as a therapeutic agent, especially in the development of antiviral drugs.
Industry: It is used in the reversible immobilization of amino acids or peptide derivatives on carbon nanomaterials
Mechanism of Action
The mechanism of action of S-Methyl Phosphocysteine involves its interaction with specific molecular targets and pathways. It is known to interact with chemotaxis protein CheY in Escherichia coli, influencing bacterial movement. The compound’s phosphonomethyl group plays a crucial role in its binding and activity .
Comparison with Similar Compounds
S-Phosphocysteine: Similar in structure but lacks the methyl group.
Phosphinothricin: Contains a phosphinate group instead of a phosphonomethyl group.
2-Amino-3-phosphonopropionic acid: An antagonist of the metabotropic glutamate receptor.
Uniqueness: S-Methyl Phosphocysteine is unique due to its specific phosphonomethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
152269-49-3 |
---|---|
Molecular Formula |
C4H10NO5PS |
Molecular Weight |
215.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-(phosphonomethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C4H10NO5PS/c5-3(4(6)7)1-12-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1 |
InChI Key |
IIALWEPLPCANHU-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SCP(=O)(O)O |
SMILES |
C(C(C(=O)O)N)SCP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)O)N)SCP(=O)(O)O |
Synonyms |
2-amino-3-((phosphonomethyl)thio)propionic acid APMTP L-2-amino-3-((phosphonomethyl)thio)propanoic acid |
Origin of Product |
United States |
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